4-[butyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Description
This compound belongs to the sulfamoyl benzamide class, characterized by a benzamide core linked to a sulfamoyl group and a 4-phenyl-1,3-thiazol-2-yl substituent. Its structure combines lipophilic (butyl-methyl sulfamoyl) and aromatic (phenyl-thiazole) moieties, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-3-4-14-24(2)29(26,27)18-12-10-17(11-13-18)20(25)23-21-22-19(15-28-21)16-8-6-5-7-9-16/h5-13,15H,3-4,14H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGXKYVENKVKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamide group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides. The final step involves coupling the thiazole derivative with the benzamide moiety, which can be achieved through amide bond formation reactions using coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Sulfamoyl Group Reactivity
The sulfamoyl moiety (-SO₂N-) undergoes characteristic reactions:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Nucleophilic substitution | Amines, alcohols, thiols in DMF, 60–80°C | Replacement of butyl/methyl groups | |
| Oxidation | H₂O₂, KMnO₄ (acidic conditions) | Sulfoxide/sulfone formation | |
| Hydrolysis | HCl/H₂O or NaOH/EtOH, reflux | Cleavage to sulfonic acid derivatives |
Thiazole ring C2 position shows electrophilic substitution (e.g., bromination with NBS at 0°C yields 5-bromo derivatives) .
Benzamide Reactivity
The carbonyl group participates in:
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Aminolysis : Reacts with hydrazines (e.g., NH₂NH₂·H₂O) to form hydrazides (yield: 72–85%)
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Reduction : NaBH₄/I₂ system reduces carbonyl to CH₂ (requires anhydrous THF, -10°C)
Comparative Reactivity of Structural Analogues
Reactivity differences among benzamide-thiazole hybrids:
Catalytic Pathways
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Suzuki coupling : Thiazole C4 reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl systems
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Cyclization : Intramolecular SNAr reactions form benzothiazine diones (yield: 58%) under microwave irradiation
Stability and Reaction Optimization
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pH sensitivity : Degrades in strong acids (pH < 2) via sulfamoyl cleavage; stable at pH 5–8
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Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by 3× vs. THF
Analytical Characterization Data
Post-reaction characterization benchmarks:
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IR : Sulfonamide S=O stretch at 1150–1350 cm⁻¹
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HPLC purity : >95% after column chromatography (SiO₂, EtOAc/hexane)
This compound’s multifunctional reactivity enables tailored modifications for drug discovery, particularly in developing kinase inhibitors and antimicrobial agents. Controlled substitution at the sulfamoyl nitrogen and thiazole C4/C5 positions provides strategic avenues for optimizing bioactivity and physicochemical properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum. The sulfonamide group in the compound enhances its antibacterial efficacy by interfering with folic acid synthesis in bacteria .
Anticancer Potential
Thiazole derivatives have been explored for their anticancer properties. The structural features of 4-[butyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide suggest potential activity against cancer cell lines. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cellular signaling pathways .
Anti-inflammatory Effects
Compounds with sulfonamide groups are also recognized for their anti-inflammatory effects. Research suggests that thiazole-based sulfonamides can inhibit inflammatory mediators, making them candidates for treating inflammatory diseases .
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves the reaction of butylmethylsulfamoyl with appropriate thiazole derivatives under controlled conditions. Variations in the synthesis process can lead to derivatives with enhanced biological activities or improved solubility profiles .
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity. The benzamide moiety can enhance binding affinity and specificity towards the target.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
- Sulfamoyl Group Variations : The butyl(methyl)sulfamoyl group in the target compound balances lipophilicity and steric bulk, whereas analogs with diethyl or bis(2-methoxyethyl) sulfamoyl groups exhibit altered solubility and membrane permeability .
- Thiazole Modifications: Substituents like chloro, nitro, or tert-butyl on the thiazole ring influence electronic properties and target binding.
- Benzamide Core : Analogs with halogen (e.g., 4-chloro) or trifluoromethyl groups on the benzamide show enhanced anti-inflammatory activity, suggesting that electron-withdrawing groups optimize receptor binding .
Biological Activity
4-[butyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a thiazole ring, a benzamide moiety, and a sulfamoyl group. Its structure can be represented as follows:
Antibacterial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, studies have reported that thiazole-based compounds demonstrate inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 μg/mL, indicating their potency compared to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 5.0 |
| Escherichia coli | 7.5 | |
| Ciprofloxacin | Staphylococcus aureus | 2.0 |
| Escherichia coli | 2.0 |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential. For example, certain thiazole derivatives have been shown to significantly inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 0.49 to 48 μM .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 15 |
| MDA-MB-231 | 20 | |
| SK228 | A549 | 0.20 |
| MDA-MB-231 | 0.49 |
The biological activity of thiazole derivatives is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiazoles can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Many thiazole derivatives promote apoptosis by activating intrinsic pathways involving cytochrome c release and caspase activation.
- DNA Intercalation : Some studies suggest that these compounds may intercalate into DNA, disrupting replication and transcription processes .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that modifications in the sulfamoyl group significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
- Anticancer Properties : Another study highlighted the anticancer effects of a specific thiazole derivative in inhibiting tumor growth in xenograft models, showcasing its potential for clinical translation.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-[butyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. For the sulfamoyl group, a sulfonylation step using butyl(methyl)amine and sulfonyl chlorides is critical. Key steps include:
- Coupling Reactions : Use of coupling agents like EDC/HOBt for amide bond formation between the sulfamoylbenzoyl chloride and the thiazol-2-amine derivative .
- Purification : Normal-phase chromatography (e.g., 10% MeOH in DCM) followed by reverse-phase HPLC is effective for isolating intermediates. RediSep Rf Gold columns with isopropanol gradients improve purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
